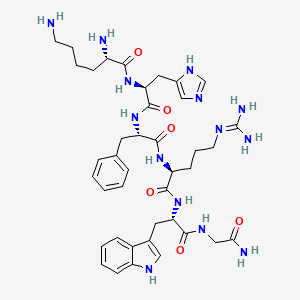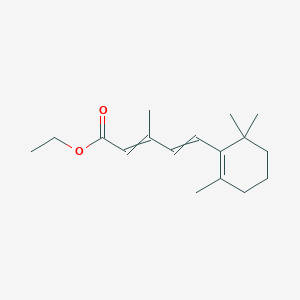![molecular formula C17H16BrClN4O4 B14093622 [8-Bromo-7-(2-chloro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester](/img/structure/B14093622.png)
[8-Bromo-7-(2-chloro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[8-Bromo-7-(2-chloro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and purine derivatives. It is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [8-Bromo-7-(2-chloro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester typically involves multiple steps. The process begins with the preparation of the purine core, followed by the introduction of the bromine and chlorine substituents. The final step involves the esterification of the acetic acid moiety. Common reagents used in these reactions include brominating agents, chlorinating agents, and esterification catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality of the final product. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the purine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions may target the bromine or chlorine substituents, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Typical reagents include sodium azide or thiol compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine N-oxides, while reduction can produce dehalogenated derivatives. Substitution reactions can result in a variety of functionalized purine compounds.
Scientific Research Applications
Chemistry: In synthetic chemistry, [8-Bromo-7-(2-chloro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. It may exhibit antiviral, anticancer, or antimicrobial properties, depending on its interaction with biological targets. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of advanced materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of [8-Bromo-7-(2-chloro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents may enhance its binding affinity to specific targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.
Comparison with Similar Compounds
- [8-Bromo-7-(2-fluoro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester
- [8-Bromo-7-(2-methyl-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester
- [8-Bromo-7-(2-nitro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester
Uniqueness: The presence of both bromine and chlorine substituents in [8-Bromo-7-(2-chloro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester distinguishes it from similar compounds. These substituents may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H16BrClN4O4 |
|---|---|
Molecular Weight |
455.7 g/mol |
IUPAC Name |
ethyl 2-[8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate |
InChI |
InChI=1S/C17H16BrClN4O4/c1-3-27-12(24)9-23-15(25)13-14(21(2)17(23)26)20-16(18)22(13)8-10-6-4-5-7-11(10)19/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
ISXQBDYEQMFBMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C(N2CC3=CC=CC=C3Cl)Br)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093547.png)


![8-(4-methoxybenzyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093557.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093561.png)
![Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate](/img/structure/B14093570.png)
![Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-[5'-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]](/img/structure/B14093577.png)
![1-(3-Ethoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093589.png)
![9-(4-ethoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14093596.png)
![Methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14093600.png)
![methyl (2S,3S,4S,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxane-2-carboxylate](/img/structure/B14093604.png)
![7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14093608.png)
![(E)-3-(but-2-en-1-yl)-8-(4-(dimethylamino)phenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093616.png)
